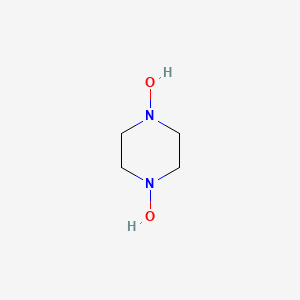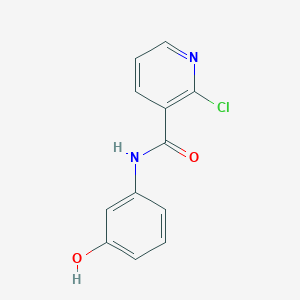![molecular formula C13H19ClS B14613780 Benzene, [(1-chloroheptyl)thio]- CAS No. 58749-32-9](/img/structure/B14613780.png)
Benzene, [(1-chloroheptyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, [(1-chloroheptyl)thio]- is an organic compound with the molecular formula C13H19ClS It is a derivative of benzene where a [(1-chloroheptyl)thio] group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-chloroheptyl)thio]- typically involves the reaction of benzene with 1-chloroheptylthiol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Benzene, [(1-chloroheptyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity of the compound.
Types of Reactions:
Oxidation: Benzene, [(1-chloroheptyl)thio]- can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution typically requires a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
Benzene, [(1-chloroheptyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism by which Benzene, [(1-chloroheptyl)thio]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The [(1-chloroheptyl)thio] group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological systems. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.
類似化合物との比較
- Benzene, [(1,1-dimethylethyl)thio]-
- [(Methoxymethyl)thio]benzene
Comparison: Benzene, [(1-chloroheptyl)thio]- is unique due to the presence of the [(1-chloroheptyl)thio] group, which imparts distinct chemical properties compared to other similar compounds. For instance, the presence of the chlorine atom in the heptyl chain can influence the compound’s reactivity and interactions with other molecules, making it distinct from compounds like Benzene, [(1,1-dimethylethyl)thio]- and [(Methoxymethyl)thio]benzene.
特性
CAS番号 |
58749-32-9 |
|---|---|
分子式 |
C13H19ClS |
分子量 |
242.81 g/mol |
IUPAC名 |
1-chloroheptylsulfanylbenzene |
InChI |
InChI=1S/C13H19ClS/c1-2-3-4-8-11-13(14)15-12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3 |
InChIキー |
ZVBKCARFPZXFRV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(SC1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)

![4-{2-[(Chloromethyl)sulfanyl]propan-2-yl}benzonitrile](/img/structure/B14613705.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)



![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)





![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)
